4-[4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE is an organic compound with a complex structure that includes a pyranochromene core and a prop-2-en-1-yloxy phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE typically involves multiple steps. One common method involves the reaction of 4-(prop-2-en-1-yloxy)phenol with appropriate reagents to form the desired pyranochromene structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to achieve the desired product at a larger scale. Safety measures and environmental considerations are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
- (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
- 4-(Prop-2-yn-1-yloxy)phenol
Uniqueness
Compared to similar compounds, 4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE stands out due to its unique pyranochromene core, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H16O5 |
---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
4-(4-prop-2-enoxyphenyl)-3,4-dihydropyrano[3,2-c]chromene-2,5-dione |
InChI |
InChI=1S/C21H16O5/c1-2-11-24-14-9-7-13(8-10-14)16-12-18(22)26-20-15-5-3-4-6-17(15)25-21(23)19(16)20/h2-10,16H,1,11-12H2 |
InChI Key |
ZGQOXWOCDRGTHE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2CC(=O)OC3=C2C(=O)OC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.